molecular formula C15H34Br2N2O B14506997 Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide CAS No. 63887-37-6

Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide

Cat. No.: B14506997
CAS No.: 63887-37-6
M. Wt: 418.25 g/mol
InChI Key: KBGJFZIQEQXMJB-UHFFFAOYSA-L
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Description

Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound with the molecular formula C15H34N2O2Br2. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethyl and ethyldimethylammonio groups. It is primarily used in various scientific research applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide typically involves the reaction of piperidine with ethyl bromide to form 1-ethylpiperidine. This intermediate is then reacted with 2-(2-(ethyldimethylammonio)ethoxy)ethyl bromide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and interfere with protein function, leading to various biological effects. Its molecular targets include membrane phospholipids and specific protein receptors, which mediate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1-methylpiperidinium iodide
  • 1-Butyl-1-methylpyrrolidinium chloride
  • 1-Hexyl-3-methylimidazolium iodide

Uniqueness

Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific substitution pattern and the presence of both ethyl and ethyldimethylammonio groups. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

63887-37-6

Molecular Formula

C15H34Br2N2O

Molecular Weight

418.25 g/mol

IUPAC Name

ethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]-dimethylazanium;dibromide

InChI

InChI=1S/C15H34N2O.2BrH/c1-5-16(3,4)12-14-18-15-13-17(6-2)10-8-7-9-11-17;;/h5-15H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

KBGJFZIQEQXMJB-UHFFFAOYSA-L

Canonical SMILES

CC[N+]1(CCCCC1)CCOCC[N+](C)(C)CC.[Br-].[Br-]

Origin of Product

United States

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